molecular formula C28H26N2O5 B2364574 Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate CAS No. 1114646-75-1

Ethyl 2-(4-methoxyphenyl)-4-(2-(methyl(phenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

Cat. No.: B2364574
CAS No.: 1114646-75-1
M. Wt: 470.525
InChI Key: LUVNQRULPGGOCW-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic aromatic compound . Quinoline and its derivatives have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Molecular Structure Analysis

The compound contains a quinoline moiety, which can display different tautomeric forms . It also contains a methoxyphenyl group, a methylphenylamino group, and an ethoxy group attached to the quinoline ring.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution reactions and reactions similar to those of pyridine and benzene .

Scientific Research Applications

Synthesis and Biological Activity

Quinoline derivatives, including those related to the specified compound, are often synthesized to study their biological activities, particularly as disease-modifying antirheumatic drugs (DMARDs). For example, metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate have been prepared to confirm their structures and study their pharmacological properties, revealing anti-inflammatory effects in animal models (Baba et al., 1998).

Antimicrobial and Antituberculosis Activity

Some quinoline derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, for example, have shown activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977). Additionally, 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for in vitro antituberculosis activity, indicating that quinoline derivatives can be promising candidates for developing new antitubercular drugs (Jaso et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinoline derivatives have been found to have a broad range of biological activities .

Future Directions

Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may involve the synthesis of new derivatives and the exploration of their potential as therapeutic agents .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-[2-(N-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-12-15-24-23(16-20)26(17-25(29-24)19-10-13-22(33-3)14-11-19)35-18-27(31)30(2)21-8-6-5-7-9-21/h5-17H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVNQRULPGGOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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